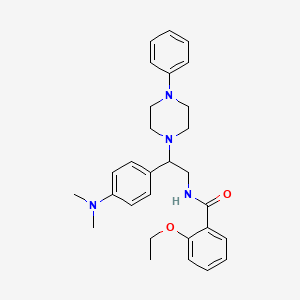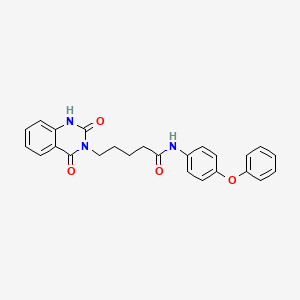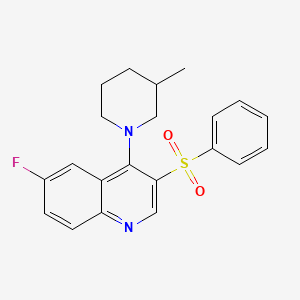
6-Fluoro-4-(3-methylpiperidin-1-yl)-3-(phenylsulfonyl)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Fluoro-4-(3-methylpiperidin-1-yl)-3-(phenylsulfonyl)quinoline is a synthetic compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound belongs to the quinoline family and is known for its unique chemical structure, which makes it a promising candidate for drug development.
Aplicaciones Científicas De Investigación
Synthetic Pathways and Characterization
Several studies have focused on the synthesis and characterization of quinoline derivatives. For instance, Hönel and Vierhapper (1983) investigated the hydrogenation of N-methyl fluorosulphonates, including quinoline derivatives, yielding N-methylpiperidine derivatives under specific conditions (Hönel & Vierhapper, 1983). Similarly, Chu and Claiborne (1987) described efficient syntheses of quinoline carboxylic acid derivatives, showcasing methodologies that could potentially apply to the synthesis of the compound (Chu & Claiborne, 1987).
Biological Evaluation and Applications
Research on quinoline derivatives extends into their biological activities. Faldu et al. (2014) synthesized and evaluated the antimicrobial activity of quinoline-4-yl oxadiazole derivatives against various bacteria and fungi, demonstrating the potential of quinoline derivatives as therapeutic agents (Faldu et al., 2014). Ge et al. (2016) described the synthesis of quinolone derivatives as potential topoisomerase I inhibitors, showing their application in cancer therapy (Ge et al., 2016).
Protein Interactions and Cell Imaging
Majumdar et al. (2014) synthesized pyrano[3,2-f]quinoline derivatives for mammalian cell imaging, highlighting the versatility of quinoline derivatives in biological research (Majumdar et al., 2014).
Propiedades
IUPAC Name |
3-(benzenesulfonyl)-6-fluoro-4-(3-methylpiperidin-1-yl)quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O2S/c1-15-6-5-11-24(14-15)21-18-12-16(22)9-10-19(18)23-13-20(21)27(25,26)17-7-3-2-4-8-17/h2-4,7-10,12-13,15H,5-6,11,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHYCSRDBMZICEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(7-oxaspiro[3.5]nonan-1-yl)benzamide](/img/structure/B2810956.png)
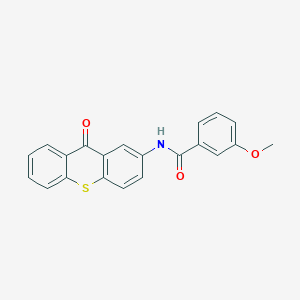
![1-[(6-Chloro-3-pyridinyl)methyl]dihydro-1H-pyrrole-2,5-dione](/img/no-structure.png)
![5-[(6-chloropyridin-3-yl)methylidene]-3-phenyl-2-[(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-4-one](/img/structure/B2810959.png)
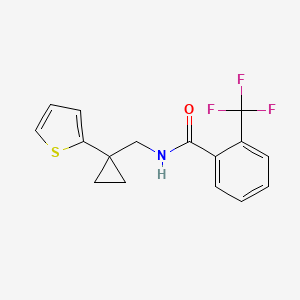
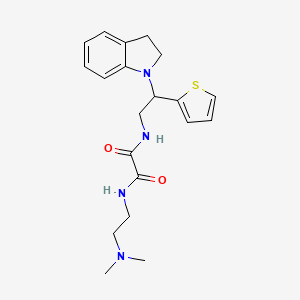
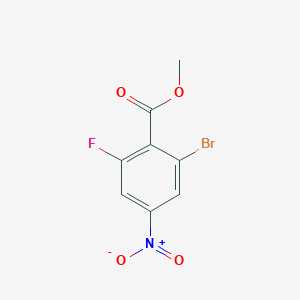
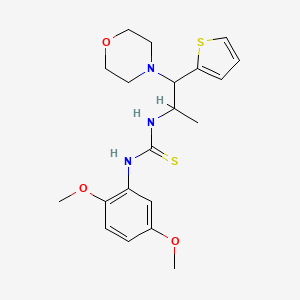
![3,4,5-trimethoxy-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B2810967.png)

